3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C11H5Cl4N3O and its molecular weight is 336.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A foundational aspect of this compound's scientific applications lies in its synthesis and structural characteristics. Research demonstrates its involvement in the formation of molecular cocrystals, showcasing its ability to engage in hydrogen bonding and form stable crystal structures. For instance, the interaction between pyridine-2,6-dicarboxylic acid and pyridine-4-carboxamide leads to molecular cocrystals, highlighting the compound's role in the development of hydrogen-bonded networks (Aghabozorg, Ghadermazi, & Gharamaleki, 2006). Additionally, new pyridine carboxamide ligands have been synthesized, offering insights into their complexation with copper(II), thus extending the compound's utility in coordination chemistry (Jain et al., 2004).
Applications in Polymer Science
In polymer science, the compound serves as a precursor for the synthesis of new polyamides, demonstrating the versatility of pyridine-2-carboxamide derivatives in the creation of novel materials. These polymers exhibit significant thermal stability and solubility in polar solvents, underscoring their potential in various industrial applications (Faghihi & Mozaffari, 2008).
Antimicrobial Research
The compound's derivatives have been explored for their antimicrobial properties, with certain Schiff bases derived from pyridine-2,6-carboxamide showing potent bactericidal and fungicidal activities. This opens up avenues for the development of new antimicrobial agents that could address the increasing resistance to conventional antibiotics (Al-Omar & Amr, 2010).
Photocatalytic Applications
Moreover, the compound's role in photocatalytic degradation processes has been investigated, particularly in the context of environmental remediation. Studies on related pyridine derivatives emphasize their efficacy in degrading pollutants through photocatalysis, suggesting potential environmental applications for 3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide derivatives (Maillard-Dupuy et al., 1994).
Mechanism of Action
Target of Action
Similar compounds such as 2,6-dichloropyridine have been used as precursors to various drugs, including the antibiotic enoxacin .
Mode of Action
It’s worth noting that similar compounds, such as 4-amino-2,6-dichloropyridine, have been used in the synthesis of energetic materials . These compounds typically work by undergoing various reactions, including oxidation, nitration, and nucleophilic displacement .
Properties
IUPAC Name |
3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl4N3O/c12-5-1-3-7(14)16-9(5)11(19)18-10-6(13)2-4-8(15)17-10/h1-4H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJVCLOYBWENCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)NC2=C(C=CC(=N2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.